BAME Exhibits 6.6-Fold Lower Vasodilatory Potency than BAEE in Isolated Perfused Rat Kidney
In an isolated perfused rat kidney model pre-constricted with phenylephrine, the vasodilatory potency of BAME was compared directly to its ethyl ester analog, BAEE. The median effective dose (ED50) for BAEE was 3.8 x 10⁻⁶ mol, while for BAME it was 2.5 x 10⁻⁵ mol. This demonstrates that BAEE is significantly more potent than BAME [1]. L-arginine HCl, a common baseline control, had an ED50 of 1.0 x 10⁻⁴ mol, making BAEE and BAME 26.3-fold and 4-fold more potent vasodilators than the unmodified amino acid, respectively.
| Evidence Dimension | Vasodilatory Potency (ED50) |
|---|---|
| Target Compound Data | 2.5 x 10⁻⁵ mol |
| Comparator Or Baseline | N-alpha-benzoyl-L-arginine ethyl ester (BAEE): 3.8 x 10⁻⁶ mol; L-arginine HCl (baseline): 1.0 x 10⁻⁴ mol |
| Quantified Difference | BAEE is 6.6-fold more potent than BAME (2.5 x 10⁻⁵ / 3.8 x 10⁻⁶ ≈ 6.58). BAME is 4-fold more potent than L-arginine HCl (1.0 x 10⁻⁴ / 2.5 x 10⁻⁵ = 4). |
| Conditions | Isolated perfused rat kidney, pre-constricted with phenylephrine. |
Why This Matters
This direct head-to-head comparison provides quantitative, system-level evidence that a minor structural change (methyl to ethyl ester) results in a nearly 7-fold difference in biological potency, directly impacting dose selection in vascular biology studies and underscoring the non-interchangeability of these compounds.
- [1] Farhat, M. Y., et al. (1990). Endothelium-mediated effects of N-substituted arginines on the isolated perfused rat kidney. Journal of Pharmacology and Experimental Therapeutics, 255(2), 473-477. View Source
